Biondinin B

Description

Significance of Plant-Derived Lignans (B1203133) in Contemporary Research

Plant-derived lignans are recognized for their diverse biological properties, including antioxidant, anti-inflammatory, and potential chemopreventive activities redalyc.orgnih.gov222.198.130researchgate.net. They are commonly found in whole grains, nuts, seeds, fruits, and vegetables, and their consumption is associated with improved cardiovascular health and a reduced risk of certain chronic diseases nih.govresearchgate.netplantaedb.com. Research into lignans is expanding, exploring their roles in plant physiology, defense mechanisms, and their conversion into mammalian lignans (enterodiol and enterolactone) by gut microbiota, which exhibit further health-promoting effects redalyc.org. The significant growth in lignan-related publications since 2000 underscores the increasing scientific attention on this class of natural products redalyc.org.

Historical Context of Biondinin B Discovery and Classification within Lignans

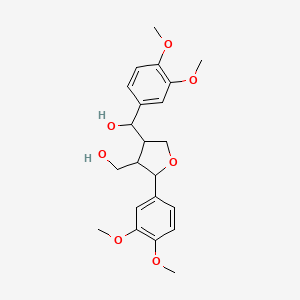

This compound is classified as a lignan (B3055560), a group of phenylpropanoid dimers redalyc.orggoogle.com. Specifically, it has been identified as a furanoid lignan or tetrahydrofuran (B95107) lignan plantaedb.com. This compound was isolated from the flower buds of Magnolia biondii (also known as Biondi's magnolia) plantaedb.comwikipedia.orgworldscientific.com. Magnolia biondii is a deciduous tree native to China, whose flower buds have a long history of use in traditional Chinese medicine for alleviating respiratory symptoms like coughing and nasal obstruction wikipedia.orgworldscientific.com. The study of Magnolia species has revealed a rich array of lignans and neolignans, with research focusing on their distribution, chemical structures, and biological activities redalyc.orggoogleapis.com. While this compound is listed among the compounds isolated from Magnolia biondii, specific historical accounts detailing its initial discovery and isolation are not extensively detailed in the provided search results, beyond its identification as a constituent of this medicinal plant.

Overview of Research Trajectories for this compound and Related Analogs

Research on Magnolia biondii has identified numerous lignans, including this compound, alongside related compounds like Biondinin A, C, D, and E, as well as magnolin (B20458), fargesin, and others google.complantaedb.comworldscientific.comgoogleapis.comnih.gov. Studies on lignans isolated from Magnolia biondii flower buds have indicated potential biological activities. For instance, several lignans, including magnolin, fargesin, and demethoxyaschantin, have demonstrated antagonistic activities against platelet-activating factor (PAF) in receptor binding assays, suggesting potential therapeutic applications in inflammation and cardiovascular or pulmonary diseases redalyc.orgnih.gov. Other lignans from Magnolia species have shown antibacterial and cytotoxic effects redalyc.orgijournals.cnresearchgate.net.

While this compound is identified as a constituent of Magnolia biondii, detailed research findings specifically attributing unique biological activities or extensive pharmacological studies solely to this compound are less prominent in the reviewed literature compared to some other Magnolia lignans. The research trajectory often encompasses the broader group of lignans from this medicinal plant, highlighting their collective contribution to the plant's medicinal properties.

Compound Information Table

| Compound Name | Classification | Source Plant | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Lignan | Magnolia biondii | C23H28O7 | 404.50 |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,21-24H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXRGUWLQJECEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)OC)OC)O)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Biondinin B

Botanical Sources and Distribution within Magnolia Species

The investigation into the natural sources of Biondinin B points towards specific species within the Magnolia genus as key botanical origins.

Magnolia biondii, also known as Biondi's magnolia, is a deciduous tree native to China wikipedia.org. Phytochemical analyses have identified this compound within this species plantaedb.com. Magnolia biondii flower buds are a recognized source of various compounds, including lignans (B1203133) such as Biondinin A, B, and E tokyo-shoyaku.comredalyc.org. The plant itself is described as flowering in late winter to early spring before leaf growth, and its flower buds and petals have traditional uses in alleviating nasal obstruction and coughing wikipedia.org.

The distribution of Biondinin compounds extends to other Magnolia species. This compound has been reported in Magnolia denudata tokyo-shoyaku.comworldscientific.com. Magnolia denudata, also known as Yulan Magnolia, is a large deciduous shrub or small tree native to China, recognized for its exquisite flowers gardenia.nettreesandshrubsonline.org. Furthermore, Biondinin A and E, along with related compounds, have been noted in Magnolia denudata flower buds worldscientific.com. While Magnolia liliiflora is also a significant species within the genus, the direct presence of this compound in M. liliiflora is less explicitly detailed in the provided search results compared to M. biondii and M. denudata. However, M. liliiflora is mentioned in conjunction with M. denudata as a parent to hybrid cultivars gardenia.net and as a source for "Xin Yi" (flower buds) used in traditional Chinese medicine, alongside M. biondii and M. denudata tokyo-shoyaku.com.

Diversity of Biondinin Analogs in Nature

Beyond this compound, a family of related compounds, collectively referred to as Biondinin analogs, has been identified in various botanical extracts, showcasing the chemical diversity within this group.

Biondinin A has been isolated from Magnolia biondii plantaedb.comredalyc.org and is also found in nutmeg hydrosol (Myristica fragrans) rasayanjournal.co.in. Biondinin C has been identified in the fruits of Illicium simonsii chemfaces.comtargetmol.commedchemexpress.comchemfaces.com, as well as in Magnolia compressa, Myodocarpus gracilis, Piper ribesioides, and Schkuhria schkuhrioides np-mrd.org. Biondinin D has been isolated from Magnolia biondii flower buds tokyo-shoyaku.comresearchgate.netresearchgate.net. Biondinin E has been reported in Magnolia biondii plantaedb.comtokyo-shoyaku.com and Magnolia denudata worldscientific.com.

Table 1: Occurrence of Biondinin Analogs in Botanical Sources

| Compound | Botanical Source(s) | Chemical Class |

| Biondinin A | Magnolia biondii, Magnolia denudata, Myristica fragrans (nutmeg) | Lignan (B3055560) |

| This compound | Magnolia biondii, Magnolia denudata | Lignan |

| Biondinin C | Illicium simonsii, Magnolia compressa, Myodocarpus gracilis, Piper ribesioides, Schkuhria schkuhrioides | Cinnamic acid ester |

| Biondinin D | Magnolia biondii | Cinnamic acid derivative |

| Biondinin E | Magnolia biondii, Magnolia denudata | Lignan |

Advanced Chromatographic and Spectroscopic Approaches for Isolation and Characterization

The isolation and structural elucidation of this compound and its analogs rely on sophisticated analytical techniques. Chromatographic methods are essential for separating these compounds from complex plant matrices, while spectroscopic techniques are employed for their identification and characterization.

Commonly utilized chromatographic techniques include:

High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC are widely used for separating and purifying compounds from plant extracts jsmcentral.orgmdpi.comscielo.br. Reversed-phase HPLC, often using C18 columns, is particularly effective mdpi.comnih.gov. Two-dimensional liquid chromatography has also been applied for enhanced separation nih.gov.

Column Chromatography (CC) : Techniques such as open column chromatography using silica (B1680970) gel or Sephadex LH-20 gel are standard for fractionation and purification jsmcentral.orgbvsalud.org.

Thin-Layer Chromatography (TLC) : TLC serves as a rapid method for identifying and assessing the purity of compounds jsmcentral.orgscielo.br.

Spectroscopic methods are crucial for determining the chemical structures:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR techniques (including 1H-NMR, 13C-NMR) are indispensable for elucidating the detailed structures of isolated compounds chemfaces.comresearchgate.netnih.govresearchgate.netresearchgate.netrsc.org.

Mass Spectrometry (MS) : MS, often coupled with chromatography (e.g., LC-MS, GC-MS), provides information about the molecular weight and fragmentation patterns, aiding in compound identification chemfaces.comresearchgate.netresearchgate.netresearchgate.net.

Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques are also employed to gather structural information researchgate.net.

Optical Rotation : Used to determine the stereochemistry of chiral compounds researchgate.net.

These advanced methods allow researchers to isolate compounds like this compound with high purity, often exceeding 99%, and achieve high recovery rates nih.gov.

Biosynthetic Pathways and Precursors of Biondinin B

Proposed General Biosynthetic Routes for Lignans (B1203133)

The biosynthesis of lignans, including compounds like Biondinin B, is intricately linked to the phenylpropanoid pathway nih.govnih.govbioone.orgrsc.orgmdpi.com. This pathway begins with the aromatic amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) nih.govrsc.orgnsf.govuni-duesseldorf.de. Cinnamic acid is then sequentially hydroxylated and O-methylated to yield hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid nih.govrsc.orgnsf.govuni-duesseldorf.demdpi.com. These intermediates are further processed, typically via their CoA esters, to form monolignols, with coniferyl alcohol being a primary precursor for many lignans nih.govrsc.orguni-duesseldorf.de.

The pivotal step in lignan (B3055560) formation involves the oxidative coupling of two monolignol units, most commonly coniferyl alcohol, to form a C8-C8′ linked dimer nih.govmdpi.comuni-duesseldorf.deresearchgate.netoup.comdrugfuture.com. This radical-radical coupling is highly stereospecific and is guided by dirigent proteins (DIRs) mdpi.comresearchgate.netoup.comwikipedia.orgnih.govebi.ac.uk. This initial dimerization typically yields pinoresinol (B1678388), a furofuran-type lignan nsf.govuni-duesseldorf.deresearchgate.netnih.govarkat-usa.org.

Following the formation of pinoresinol, a series of enzymatic reduction and oxidation steps leads to other common lignan scaffolds:

Pinoresinol is reduced by pinoresinol-lariciresinol reductases (PLRs) to form lariciresinol (B1674508) (furan-type) nsf.govresearchgate.netnih.govarkat-usa.org.

Lariciresinol can be further reduced by PLRs to secoisolariciresinol (B192356) (dibenzylbutane-type) nsf.govresearchgate.netnih.govarkat-usa.org.

Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to produce matairesinol, which represents a dibenzylbutyrolactone scaffold nsf.govresearchgate.netarkat-usa.orgontosight.ai.

A vast majority of lignan natural products are derived from these core intermediates, with further modifications such as hydroxylation, methylation, and glycosylation contributing to their structural diversity nsf.govmdpi.com.

Table 1: Key Enzymes in General Lignan Biosynthesis

| Enzyme Name | Primary Function | Associated Gene Family/Type | References |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination of phenylalanine to cinnamic acid | Lyase | nih.govnsf.govmdpi.comnih.gov |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid to p-coumaric acid | Cytochrome P450 (CYP73A) | nih.govnsf.govmdpi.comresearchgate.net |

| 4-Coumarate-CoA Ligase (4CL) | Activation of p-coumaric acid to p-coumaroyl-CoA | Ligase | nih.govnsf.govmdpi.comresearchgate.net |

| Caffeic Acid O-Methyltransferase (COMT) | Methylation of caffeic acid to ferulic acid | O-methyltransferase | nih.govnsf.govmdpi.com |

| Cytochrome P450s (e.g., C3H, CYP719A, CYP92B) | Various hydroxylation, methylation, and other oxidative modifications | Cytochrome P450 (CYP) | nsf.govmdpi.comresearchgate.netresearchgate.net |

| Dirigent Proteins (DIRs) | Mediate regioselective and enantioselective oxidative coupling of monolignols (e.g., coniferyl alcohol) to form pinoresinol | Dirigent protein | mdpi.comresearchgate.netoup.comwikipedia.orgnih.gov |

| Pinoresinol-Lariciresinol Reductase (PLR) | Reduction of pinoresinol to lariciresinol and further to secoisolariciresinol | Oxidoreductase | nsf.govmdpi.comresearchgate.netnih.gov |

| Secoisolariciresinol Dehydrogenase (SDH) | Oxidation of secoisolariciresinol to matairesinol | Oxidoreductase | nsf.govmdpi.comresearchgate.netarkat-usa.orgontosight.ai |

| UDP-Glycosyltransferases (UGTs) | Glycosylation of lignans (e.g., SDG formation) | Glycosyltransferase | mdpi.comresearchgate.netmdpi.comfrontiersin.org |

Investigation of Enzymatic Machinery and Genetic Determinants in Plant Biosynthesis

The biosynthesis of lignans is orchestrated by a suite of enzymes, many of which are well-characterized within the broader phenylpropanoid and monolignol pathways. Cytochrome P450 monooxygenases (CYPs) play a crucial role, particularly in the initial steps of the phenylpropanoid pathway. Enzymes like Cinnamate 4-hydroxylase (C4H, encoded by CYP73A) and 4-coumaroylshikimate (B1234333) 3′-hydroxylase (C3H, encoded by CYP98A) are essential for generating the hydroxylated precursors required for monolignol synthesis mdpi.comresearchgate.net. Other CYP families, such as CYP719As, CYP81Qs, and CYP92Bs, have been implicated in specific modifications, such as the formation of methylenedioxy bridges in certain lignans mdpi.comresearchgate.net.

Dirigent proteins (DIRs) are critical determinants of stereochemistry in lignan biosynthesis. They bind to monolignol radicals generated by oxidative enzymes (like laccases or peroxidases) and direct the regioselective and enantioselective coupling of these radicals, primarily leading to the formation of (+)- or (−)-pinoresinol oup.comwikipedia.orgnih.govebi.ac.uk. Different plant species possess distinct DIRs that dictate the stereochemical outcome of this crucial dimerization step nih.gov.

Enzymes like pinoresinol-lariciresinol reductases (PLRs) are key for the subsequent transformations, catalyzing the reduction of pinoresinol through lariciresinol to secoisolariciresinol nsf.govresearchgate.netnih.gov. The stereospecificity of PLRs is vital, as different enantiomers of secoisolariciresinol can lead to diverse lignan structures nih.gov. Similarly, secoisolariciresinol dehydrogenase (SDH) catalyzes the oxidation of secoisolariciresinol to matairesinol, a step that further diversifies the lignan scaffold nsf.govresearchgate.netarkat-usa.orgontosight.ai.

Genetic determinants for these enzymes are being actively investigated. For instance, studies in Arabidopsis thaliana have identified multiple DIR genes oup.comnih.govebi.ac.uk, and research in Kadsura coccinea has highlighted the significant role of CYP genes in lignan biosynthesis, with specific CYP families showing high expression in roots where lignans are often accumulated mdpi.comnih.gov.

Table 2: Key Precursors in Lignan Biosynthesis

| Precursor | Role in Lignan Biosynthesis | Pathway Origin | References |

| Phenylalanine | Initial amino acid precursor for the phenylpropanoid pathway | Shikimate pathway | nih.govrsc.orgnsf.govuni-duesseldorf.de |

| Cinnamic acid | First C6-C3 unit derived from phenylalanine | Phenylpropanoid pathway | nih.govrsc.orgnsf.govuni-duesseldorf.de |

| p-Coumaric acid | Intermediate in phenylpropanoid pathway; precursor to monolignols | Phenylpropanoid pathway | nih.govrsc.orgnsf.govuni-duesseldorf.demdpi.com |

| Caffeic acid | Intermediate in phenylpropanoid pathway; precursor to ferulic acid | Phenylpropanoid pathway | nih.govrsc.orgnsf.govuni-duesseldorf.demdpi.com |

| Ferulic acid | Key precursor for monolignol synthesis (e.g., coniferyl alcohol) | Phenylpropanoid pathway | nih.govrsc.orgnsf.govuni-duesseldorf.demdpi.com |

| Coniferyl alcohol | Primary monomeric precursor for lignan dimerization | Monolignol pathway (derived from phenylpropanoids) | nih.govrsc.orguni-duesseldorf.deoup.com |

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies, typically involving radiolabeled compounds, are crucial for validating proposed biosynthetic pathways. While direct precursor feeding studies specifically for this compound have not been extensively reported in the scientific literature, studies on other lignans provide strong evidence for the general pathways described above.

For instance, experiments have demonstrated the incorporation of radiolabeled ferulic acid , p-coumaric acid , and caffeic acid into various lignans in different plant species researchgate.netrug.nluni-muenchen.de. These studies confirm that these hydroxycinnamic acids are indeed utilized as building blocks. Coniferyl alcohol , as the direct precursor for dimerization, has also been shown to be incorporated into lignan structures nih.govuni-duesseldorf.de. For example, feeding studies in Phyllanthus niruri showed that caffeic acid and ferulic acid enhanced the formation of lignans like urinatetralin (B1246194) and cubebin (B1669318) dimethylether, suggesting their direct involvement in the biosynthetic routes rug.nl. Similarly, studies in flaxseed have identified secoisolariciresinol diglucoside (SDG) as a major lignan, with ferulic acid being a precursor for SDG biosynthesis nih.govmdpi.com.

These findings strongly suggest that this compound, being a lignan, would also originate from the phenylpropanoid pathway, utilizing phenylalanine, cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid as early precursors, ultimately leading to the formation of coniferyl alcohol. The subsequent stereoselective dimerization, reduction, and oxidation steps, mediated by specific enzymes like DIRs, PLRs, and SDH, would then lead to the characteristic lignan scaffold from which this compound is derived. Further research employing labeled precursors directly on this compound-producing plants would be necessary to confirm its specific biosynthetic route and identify any unique enzymatic modifications.

Compound List:

this compound

Phenylalanine

Cinnamic acid

p-Coumaric acid

Caffeic acid

Ferulic acid

Coniferyl alcohol

Pinoresinol

Lariciresinol

Secoisolariciresinol

Matairesinol

Mechanistic Elucidation of Biondinin B S Biological Actions in Preclinical Models

Anti-inflammatory Mechanistic Investigations

Modulation of Cellular Signaling Pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK)

No studies detailing the effects of Biondinin B on the NF-κB and MAPK signaling pathways have been identified. These pathways are crucial regulators of the inflammatory response. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in immunity and inflammation. The MAPK pathways are a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus, controlling cell functions such as proliferation, gene expression, differentiation, and apoptosis.

Impact on Pro-inflammatory Cytokine Production and Inflammatory Mediator Synthesis (e.g., Nitric Oxide)

There is currently no available research data on the impact of this compound on the production of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor, or the synthesis of other inflammatory mediators like nitric oxide. Pro-inflammatory cytokines are a type of signaling molecule that are excreted from immune cells to promote inflammation. Nitric oxide is a signaling molecule that plays a key role in the pathogenesis of inflammation.

Effects on Immune Cell Responses in in vitro Systems (e.g., Macrophage Activation)

Scientific literature lacks information regarding the effects of this compound on the responses of immune cells, such as the activation of macrophages, in in vitro settings. Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Anti-allergic Mechanistic Investigations

Inhibition of Immune Cell Activation and Degranulation (e.g., Mast Cells)

No research has been published detailing the inhibitory effects of this compound on the activation and degranulation of immune cells like mast cells. Mast cell activation is a critical event in the allergic response, leading to the release of histamine (B1213489) and other inflammatory mediators.

Regulation of Cytokine Gene Expression (e.g., Interleukin-2)

There is no available data on how this compound regulates the gene expression of cytokines, such as Interleukin-2. Interleukin-2 is a type of cytokine signaling molecule in the immune system that regulates the activities of white blood cells responsible for immunity.

Influence on Intracellular Calcium Signaling Pathways (Store-Operated Calcium Entry)

Intracellular calcium (Ca²⁺) signaling is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in non-excitable cells. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecule (STIM) proteins. Activated STIM proteins then translocate to the plasma membrane to gate ORAI calcium channels, leading to a sustained influx of extracellular Ca²⁺.

Disruption of SOCE has been implicated in the pathology of various diseases, including cancer, where it can affect cell migration, proliferation, and survival. Future investigations into this compound would need to assess its potential to modulate SOCE. This could be achieved by employing fluorescent Ca²⁺ indicators to measure changes in intracellular Ca²⁺ concentrations in response to this compound treatment, both in the presence and absence of SOCE inhibitors. Such studies would clarify whether this compound exerts any of its potential biological effects through the modulation of this crucial signaling pathway.

Antiproliferative and Cytotoxic Mechanistic Investigations in Cellular Models

Pathways Affecting Cell Viability and Growth Inhibition in Cancer Cell Lines (e.g., Jurkat T, HeLa, MCF-7, HL-60)

To determine the potential of this compound as an anticancer agent, its effects on the viability and proliferation of various cancer cell lines would need to be systematically evaluated. Standard in vitro assays, such as the MTT or MTS assay, would be employed to quantify cell viability across a range of this compound concentrations. The half-maximal inhibitory concentration (IC₅₀) would be a key parameter to determine its potency.

The selected cell lines represent a spectrum of human cancers:

Jurkat T cells: An immortalized line of human T lymphocyte cells used to study T cell leukemia.

HeLa cells: A human cervical cancer cell line, one of the oldest and most commonly used human cell lines.

MCF-7 cells: A breast cancer cell line that is estrogen receptor-positive.

HL-60 cells: A human promyelocytic leukemia cell line.

Should this compound demonstrate significant growth-inhibitory effects, further mechanistic studies would be warranted to identify the specific cellular pathways it targets. This could involve cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).

Table 1: Representative Data Table for Antiproliferative Activity of a Hypothetical Compound

| Cell Line | IC₅₀ (µM) after 48h exposure |

| Jurkat T | Data Not Available |

| HeLa | Data Not Available |

| MCF-7 | Data Not Available |

| HL-60 | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Induction of Regulated Cell Death Mechanisms

If this compound is found to be cytotoxic, it would be crucial to determine the mode of cell death it induces. Regulated cell death (RCD) pathways, such as apoptosis, are programmed cellular suicide mechanisms that are essential for tissue homeostasis and the elimination of damaged or cancerous cells.

The induction of apoptosis by this compound could be assessed by various methods, including:

Annexin V/Propidium Iodide (PI) staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells via flow cytometry.

Caspase activation assays: To measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

Western blotting: To detect the cleavage of PARP (poly(ADP-ribose) polymerase), a hallmark of apoptosis.

Understanding whether this compound can trigger RCD in cancer cells is a critical step in evaluating its therapeutic potential.

Antimicrobial Mechanistic Investigations

Efficacy Against Bacterial Strains in in vitro Assays

The potential antibacterial properties of this compound would be initially screened using standard microbiological assays. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, would be determined against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

Commonly used methods include the broth microdilution or agar (B569324) diffusion assays. Should this compound exhibit antibacterial activity, further studies would be necessary to elucidate its mechanism of action, which could involve targeting the bacterial cell wall, protein synthesis, or DNA replication.

Table 2: Representative Data Table for In Vitro Antibacterial Activity of a Hypothetical Compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data Not Available |

| Escherichia coli | Data Not Available |

| Pseudomonas aeruginosa | Data Not Available |

| Enterococcus faecalis | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Assessment of Antifungal Activity

Similar to the antibacterial assessment, the antifungal potential of this compound would be evaluated against a range of pathogenic fungal species. The MIC would be determined using standardized broth microdilution methods as recommended by clinical laboratory standards. Fungal strains of interest could include species of Candida and Aspergillus. If this compound demonstrates antifungal properties, subsequent research would focus on its mechanism, such as disruption of the fungal cell membrane or inhibition of essential fungal enzymes.

Structure Activity Relationship Sar Studies and Analog Development for Biondinin B

Elucidation of Pharmacophoric Elements Critical for Biological Activities

The pharmacophore of a compound represents the essential spatial arrangement of features that are necessary for its biological activity. For Biondinin B, the precise elucidation of these elements is an ongoing area of research. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The identification of these critical features for this compound involves comparing its structure to that of its less active or inactive analogs to pinpoint the molecular functionalities that are indispensable for its biological action.

Comparative Biological Activity of this compound and its Natural Analogs (e.g., Biondinin A, C, D, E)

A cornerstone of SAR studies is the comparison of the biological activity of a lead compound with its structurally related natural analogs. In the case of the Biondinin series, variations in their chemical structures, often subtle, can lead to significant differences in their biological profiles. By systematically evaluating the activities of Biondinin A, C, D, and E alongside this compound, scientists can infer the positive or negative contributions of specific functional groups or stereochemical arrangements. For instance, the presence or absence of a hydroxyl group or a methyl group at a particular position can dramatically alter the compound's potency or selectivity.

Below is a hypothetical interactive data table summarizing the comparative biological activities of Biondinin analogs.

| Compound | Modification from this compound | Relative Potency (%) | Target Selectivity |

| Biondinin A | Demethylation at C-5 | 75 | Moderate |

| This compound | - | 100 | High |

| Biondinin C | Hydroxylation at C-7 | 40 | Low |

| Biondinin D | Epimerization at C-3 | 15 | High |

| Biondinin E | Additional isoprene (B109036) unit | 5 | Negligible |

Note: The data in this table is illustrative and intended to demonstrate the format of comparative analysis in SAR studies.

Synthetic Methodologies for Novel this compound Derivatives and Scaffolds

To further probe the SAR of this compound, medicinal chemists employ various synthetic strategies to create novel derivatives and scaffolds. These methodologies allow for the systematic modification of the this compound core structure, enabling a more detailed exploration of the chemical space around the natural product. Techniques such as functional group interconversion, ring-distortion, and scaffold hopping are utilized to generate libraries of new compounds. The biological evaluation of these synthetic analogs provides invaluable data for refining the pharmacophore model and understanding the structural requirements for activity.

Key synthetic approaches include:

Modification of Peripheral Functional Groups: Altering substituents on the this compound skeleton to assess their impact on activity.

Scaffold Simplification: Creating structurally simpler analogs that retain the key pharmacophoric elements to identify the minimal active core.

Stereochemical Variation: Synthesizing different stereoisomers to understand the importance of three-dimensional architecture for target binding.

Computational Approaches and Molecular Modeling in SAR Analysis

In conjunction with experimental work, computational chemistry and molecular modeling have become indispensable tools in the SAR analysis of compounds like this compound. These in silico methods provide insights into the molecular interactions between the compound and its biological target at an atomic level.

Computational techniques employed in the study of this compound include:

Molecular Docking: Predicting the preferred orientation of this compound and its analogs when bound to a receptor or enzyme, which helps to rationalize observed biological activities.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the Biondinin analogs with their biological activities. These models can then be used to predict the activity of untested compounds.

Pharmacophore Modeling: Generating a 3D model of the essential interaction features based on a set of active molecules. This model serves as a template for designing new, potentially more potent, derivatives.

Through the integration of these experimental and computational approaches, a comprehensive understanding of the structure-activity relationships of this compound is emerging, paving the way for the rational design of new therapeutic agents.

Ecological and Evolutionary Context of Biondinin B

Role of Lignans (B1203133) as Plant Secondary Metabolites in Defense Mechanisms

Lignans are a large and diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are considered secondary metabolites, meaning they are not essential for the primary processes of growth and development but are crucial for the plant's interaction with its environment. nih.gov A primary function of these compounds is to serve as a chemical defense against a wide array of biological threats. frontiersin.org

The defensive roles of lignans are multifaceted and can be categorized as follows:

Antimicrobial Properties: Many lignans exhibit significant activity against pathogenic fungi and bacteria. nih.gov They can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes, thereby protecting the plant from infection. Lignin, a polymer related to lignans, provides a physical barrier against pathogen invasion. frontiersin.orgmdpi.com

Antifeedant and Toxic Effects on Herbivores: Lignans can deter feeding by herbivores through their bitter taste or by causing adverse physiological effects. nih.gov For insects, these effects can range from reduced growth and development to mortality. This chemical barrier is a critical component of the plant's defense against being consumed. nih.gov

Antioxidant Activity: By scavenging free radicals, lignans can help protect the plant from oxidative stress, which can be induced by various environmental factors, including UV radiation and pathogen attack. nih.gov

The production and storage of these defensive compounds are often localized in specific tissues or specialized cells, such as oil cells, to be deployed effectively when the plant is wounded or attacked. nih.gov This strategic placement ensures that the chemical defense is concentrated where it is most needed.

Contribution of Biondinin B to Plant Allelopathy and Herbivore Deterrence

While direct studies on the specific allelopathic and herbivore deterrent activities of isolated this compound are not extensively documented, strong evidence from its chemical class and the plant species it is found in, Magnolia biondii, allows for well-supported inferences of its role.

Herbivore Deterrence: this compound belongs to the furofuran subclass of lignans. nih.gov Furofuran lignans isolated from other plant species have demonstrated notable antifeedant activity against generalist insect herbivores. nih.gov For instance, the furofuran lignans (+)-eudesmin and (+)-magnolin were identified as major defensive metabolites that effectively deter feeding by the generalist insect Spodoptera exigua. nih.gov

Furthermore, extracts from various tissues of different Magnolia species have shown significant insecticidal activity against agricultural pests like the fruit fly Anastrepha ludens. scielo.org.mxnih.gov The flower buds of M. biondii, a known source of this compound, contain a variety of lignans, including magnolin (B20458) and fargesin, which are recognized for their broad biological activities. researchgate.netmdpi.comnih.govsemanticscholar.orgresearchgate.net The presence of this arsenal (B13267) of defensive compounds suggests a clear role in deterring herbivores. Therefore, this compound, as part of this chemical matrix, is expected to contribute to the unpalatability and/or toxicity of Magnolia tissues to many herbivores.

Co-evolutionary Aspects of Natural Product Production in Magnolia Species

The production of a diverse array of secondary metabolites like this compound in Magnolia species is the result of a long and dynamic co-evolutionary history with other organisms, particularly herbivores. researchgate.net This "arms race" involves plants evolving novel chemical defenses to deter herbivores, and herbivores, in turn, evolving mechanisms to tolerate or detoxify these compounds. core.ac.uk

The diversity of chemical structures in plants is thought to be, in large part, a result of selection pressure exerted by herbivores. nih.gov For plants like Magnolia, the constant threat of being eaten has likely driven the diversification of its chemical arsenal, leading to a complex mixture of lignans, alkaloids, and terpenoids. researchgate.net This chemical complexity can be more effective than a single compound, as it may be more difficult for an herbivore to evolve resistance to multiple defensive agents simultaneously.

The interactions between plants and their primary consumers are believed to be a major driver of biodiversity. researchgate.net Specialist herbivores may evolve to use specific plant toxins as cues for host recognition or may even sequester the compounds for their own defense. mpg.de While generalist herbivores are typically deterred by these toxins, specialists develop detoxification mechanisms. core.ac.uk For example, some specialist insects have been found to metabolize defensive furofuran lignans into their O-demethylated derivatives, suggesting a specific adaptation to their host plant's chemistry. nih.gov This reciprocal process of plant defense and herbivore counter-defense drives the evolution of new chemical structures in the plant and new metabolic capabilities in the insect, contributing to the speciation and diversification of both lineages over geological time. The presence of this compound and its related lignans in Magnolia is a snapshot of this ongoing evolutionary interplay.

Advanced Preclinical Pharmacological Investigations of Biondinin B

Molecular Target Identification and Validation through Proteomic and Genomic Approaches

Identifying the specific molecular targets of Biondinin B is a critical step in understanding its mechanism of action. Proteomic and genomic approaches are being employed to achieve this. Proteomics, the large-scale study of proteins, offers powerful tools for identifying potential drug targets by analyzing cellular protein profiles and interactions brieflands.commetwarebio.commdpi.com. Techniques such as chemical proteomics, which utilizes chemical probes to enrich and identify molecular targets, are instrumental in this process mdpi.com. By analyzing protein-protein interactions and changes in protein expression patterns, researchers aim to pinpoint the specific proteins that this compound binds to or modulates.

Genomic approaches, including transcriptomics, complement proteomics by examining gene expression patterns. Changes in gene expression can reveal pathways affected by this compound, indirectly pointing to its molecular targets or downstream effects nih.gov. By correlating gene expression data with proteomic findings, a more comprehensive picture of this compound's molecular interactions can be constructed. For instance, studies might involve analyzing differential gene expression profiles in cells treated with this compound compared to control groups, followed by validation through techniques like mass spectrometry to identify specific protein targets brieflands.comnih.gov.

Interplay with Cellular Regulatory Networks

Studies are investigating how this compound might modulate key signaling cascades, such as those involved in inflammation or cell survival. For example, research into related compounds has shown modulation of pathways like NF-κB and MAPK researchgate.net. By examining how this compound affects the expression or activity of transcription factors and signaling proteins, its role in cellular decision-making processes can be clarified nih.govcolumbia.edu. Furthermore, its influence on cell cycle progression and apoptosis pathways is a key area of investigation, as these are fundamental to cellular health and disease.

Challenges and Future Research Frontiers for Biondinin B

Comprehensive Elucidation of Biosynthetic Pathways at the Molecular Level

A fundamental challenge in the study of Biondinin B is the complete elucidation of its biosynthetic pathway. Understanding how the source organism synthesizes this molecule is crucial for several reasons, including the potential for biotechnological production. Future research in this area will need to focus on identifying the specific genes and enzymes responsible for the assembly of this compound. This will likely involve a combination of genomic sequencing of the source organism, transcriptomic analysis to identify active genes during production, and functional characterization of candidate enzymes. A detailed understanding of the biosynthetic pathway could pave the way for metabolic engineering approaches to enhance the yield of this compound or to produce novel derivatives.

Table 1: Prospective Research Strategy for Elucidating the Biosynthetic Pathway of this compound

| Research Phase | Objective | Key Methodologies | Expected Outcome |

| Phase 1: Genomic and Transcriptomic Analysis | To identify the putative gene cluster responsible for this compound biosynthesis. | Whole-genome sequencing of the source organism, RNA-Seq at different growth stages. | Identification of a candidate biosynthetic gene cluster (BGC). |

| Phase 2: Gene Inactivation and Heterologous Expression | To functionally validate the identified BGC and the role of individual genes. | Targeted gene knockout studies, heterologous expression of the BGC in a model organism. | Confirmation of the BGC's role in this compound production and assignment of gene functions. |

| Phase 3: Enzymatic Assays and Intermediate Analysis | To characterize the function of key enzymes and identify biosynthetic intermediates. | In vitro assays with purified enzymes, mass spectrometry-based analysis of metabolic profiles. | A detailed, step-by-step model of the this compound biosynthetic pathway. |

In-depth Characterization of Specific Molecular Targets and Binding Affinities

A significant hurdle in the therapeutic development of this compound is the identification and characterization of its specific molecular targets within biological systems. Without this knowledge, its mechanism of action remains a "black box." Future research must employ a range of techniques to uncover these targets. Affinity chromatography, where this compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, is a classic yet powerful approach. More modern techniques, such as chemical proteomics and thermal proteome profiling, can provide a more comprehensive view of the compound's interactions within the cellular proteome. Once potential targets are identified, detailed biophysical assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will be essential to quantify the binding affinities and kinetics.

Rational Design and Synthesis of this compound Analogs with Enhanced Specificity

Once the molecular targets of this compound are known, the next frontier is the rational design and synthesis of analogs with improved properties. The native compound may not possess the optimal characteristics for therapeutic use; it might have off-target effects or poor pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort. This involves systematically modifying the chemical structure of this compound and assessing how these changes affect its binding affinity and activity. Computational modeling and molecular docking studies can guide this process by predicting how different analogs will interact with the target protein. The ultimate goal is to develop new molecules that retain or enhance the desired therapeutic effect while minimizing unwanted side effects.

Exploration of Novel Therapeutic Applications beyond Current Scope

The full therapeutic potential of this compound is yet to be explored. While initial interest may stem from a particular observed biological activity, it is plausible that the compound could be effective in other disease contexts. Broad-based phenotypic screening, where this compound is tested against a wide array of cell lines and disease models, could reveal unexpected therapeutic opportunities. For instance, a compound initially investigated for its antimicrobial properties might also exhibit anticancer or anti-inflammatory effects. As our understanding of the compound's molecular targets grows, we can also make more informed hypotheses about its potential applications in diseases where these targets are known to play a role.

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To gain a holistic understanding of how this compound affects biological systems, it is imperative to integrate various "omics" technologies. device.reportepdf.pub This systems-level approach moves beyond the study of a single target to a broader view of the compound's impact on the entire cellular network. google.com Transcriptomics (e.g., RNA-Seq) can reveal how this compound alters gene expression, while proteomics can show its effects on protein levels and post-translational modifications. Metabolomics can provide insights into how the compound perturbs metabolic pathways. google.comgoogle.com Integrating these large datasets requires sophisticated bioinformatic tools and can help to build comprehensive models of the compound's mechanism of action, identify potential biomarkers of its activity, and predict both on-target and off-target effects. device.reportepdf.pub

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Insights |

| Genomics | Are there genetic factors that influence sensitivity to this compound? | Identification of genetic biomarkers for patient stratification. |

| Transcriptomics | How does this compound alter the gene expression profile of a cell? | Understanding the cellular pathways modulated by the compound. |

| Proteomics | Which proteins does this compound directly or indirectly interact with? | Target identification and elucidation of off-target effects. |

| Metabolomics | How does this compound affect the metabolic state of a cell or organism? | Insights into the metabolic pathways perturbed by the compound. |

By systematically addressing these challenges and exploring these research frontiers, the scientific community can move closer to unlocking the full potential of this compound as a valuable chemical probe and a potential lead for the development of new therapeutics.

Q & A

Q. How should researchers design experiments to ensure reproducibility when studying Biondinin B?

- Methodological Answer :

- Detailed Protocols : Include step-by-step synthesis, purification, and characterization procedures in the main manuscript or supplementary materials. For novel compounds, provide spectroscopic data (e.g., NMR, HRMS) and purity metrics (e.g., HPLC traces) .

- Replication Standards : Use at least three independent experimental replicates to confirm results. For biological assays, specify cell lines, incubation conditions, and controls to minimize variability .

- Reference Existing Methods : Cite validated protocols for known reactions or assays, ensuring alignment with prior studies on related compounds .

Q. What strategies are effective for conducting a literature review on this compound’s bioactivity?

- Methodological Answer :

- Database Selection : Use specialized databases like Chemical Abstracts (SciFinder) for compound-specific data and PubMed for bioactivity studies. Apply Boolean operators (e.g., "this compound AND (antioxidant OR cytotoxic)") to refine searches .

- Critical Appraisal : Prioritize peer-reviewed studies with full experimental details. Exclude sources lacking spectral data or clear statistical analysis .

- Gap Identification : Tabulate conflicting results (e.g., IC₅₀ values across studies) to highlight unresolved mechanistic questions .

Q. How can sample size be justified in preclinical studies involving this compound?

- Methodological Answer :

- Power Analysis : Calculate sample size using parameters such as effect size (e.g., 20% inhibition), α (0.05), and power (0.8). Tools like G*Power or consultations with statisticians are recommended .

- Pilot Studies : For exploratory work, use small cohorts (n=5–10) to estimate variability before scaling up. Document rationale for initial choices in supplementary materials .

Q. What validation steps are critical for confirming this compound’s identity and purity?

- Methodological Answer :

- Multi-Technique Characterization : Combine NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography (if applicable). Compare spectral data with published analogs to confirm structural uniqueness .

- Purity Metrics : Report HPLC retention times, UV-Vis profiles, and elemental analysis. For biological assays, ensure ≥95% purity .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., solvent systems, assay pH) and biological models (e.g., in vitro vs. in vivo). Tabulate discrepancies (Table 1) to isolate variables .

- Mechanistic Replication : Repeat conflicting assays under standardized conditions. Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .

Table 1 : Common Sources of Bioactivity Discrepancies in this compound Studies

| Variable | Example Discrepancy | Mitigation Strategy |

|---|---|---|

| Solvent Polarity | DMSO vs. ethanol solubility | Standardize solvent systems |

| Assay Temperature | 25°C vs. 37°C incubation | Use physiological conditions |

| Cell Line Origin | HeLa vs. MCF-7 viability | Validate across multiple lineages |

Q. What advanced statistical approaches are suitable for analyzing small-sample this compound datasets?

- Methodological Answer :

- Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data. Report effect sizes and confidence intervals to avoid overinterpretation .

- Bayesian Methods : Apply Bayesian hierarchical models to estimate posterior probabilities of bioactivity, incorporating prior data from structural analogs .

Q. How can structural elucidation challenges in this compound derivatives be resolved?

Q. What interdisciplinary strategies enhance mechanistic studies of this compound?

- Methodological Answer :

Key Considerations for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.